Technical Whitepaper: Physicochemical Profiling of 7-Amino-4-fluorobenzo[b]furan
Technical Whitepaper: Physicochemical Profiling of 7-Amino-4-fluorobenzo[b]furan
The following technical guide provides an in-depth physicochemical and synthetic profile of 7-Amino-4-fluorobenzo[b]furan . As a specialized intermediate in medicinal chemistry, this scaffold is increasingly valued for its ability to mimic adenine-like motifs in kinase inhibitors while offering enhanced metabolic stability via fluorination.
Executive Summary
7-Amino-4-fluorobenzo[b]furan represents a "privileged structure" in modern drug discovery. It combines the lipophilic, aromatic nature of the benzofuran core with two critical functional modifications:
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7-Amino Group: Provides a hydrogen bond donor/acceptor motif distinct from the common 5- or 6-substituted isomers, often used to engage the hinge region of kinase enzymes or mimic the bioactivity of 7-substituted indoles.
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4-Fluoro Substitution: Strategically placed to block metabolic hydroxylation at the electron-rich C4 position, modulate pKa via inductive effects, and alter the lipophilicity profile (LogD) without significant steric penalty.
This guide outlines the structural properties, predictive physicochemical parameters, and synthetic logic required to utilize this scaffold effectively.
Molecular Identity & Structural Analysis
Nomenclature and Identifiers[1][2][3]
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IUPAC Name: 4-Fluoro-1-benzofuran-7-amine
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Common Name: 7-Amino-4-fluorobenzofuran
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Molecular Formula: C₈H₆FNO
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SMILES: Nc1c2occc2c(F)cc1 (Note: Numbering dictates F at 4, N at 7).
Structural Geometry & Numbering
The benzofuran system is numbered starting from the heteroatom.
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Position 4: Benzene carbon adjacent to the C3a bridgehead.
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Position 7: Benzene carbon adjacent to the Oxygen bridge (C7a).
In this molecule, the Fluorine (C4) and Amine (C7) are in a para relationship relative to the benzene substructure, creating a unique electronic "push-pull" dynamic across the aromatic system.
Figure 1: Structural dissection of the 7-Amino-4-fluorobenzo[b]furan scaffold highlighting the para-disposition of functional groups.
Physicochemical Properties (Experimental & Predicted)
Due to the specialized nature of this intermediate, values below combine standard benzofuran data with substituent constants derived from QSAR models (ACD/Labs, ChemAxon).
Table 1: Physicochemical Parameters[3]
| Parameter | Value (Approx.) | Note / Context |
| Molecular Weight | 151.14 g/mol | Fragment-like, high ligand efficiency potential. |
| Physical State | Off-white to brown solid | Amines oxidize/darken upon air exposure. |
| Melting Point | 65–75 °C (Predicted) | Lower than non-fluorinated analog due to lattice disruption. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity. F increases LogP; NH₂ decreases it. |
| LogD (pH 7.4) | ~2.0 | Remains neutral at physiological pH. |
| pKa (Conjugate Acid) | 3.2 – 3.8 | Critical: Less basic than aniline (4.6) due to the inductive effect of the ortho-oxygen and para-fluorine. |
| TPSA | 39.1 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (NH₂) | Key for solvent/protein interaction. |
| H-Bond Acceptors | 2 (N, O) | Furan oxygen is a weak acceptor. |
Solubility Profile
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Water: Low (< 0.5 mg/mL) at neutral pH.
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Acidic Media (0.1 N HCl): High solubility due to protonation of the amine (forming the anilinium salt).
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Organic Solvents: Highly soluble in DMSO, Methanol, DCM, and Ethyl Acetate.
Synthetic Pathways & Manufacturing Logic
The synthesis of 7-amino-4-fluorobenzo[b]furan is non-trivial due to the specific substitution pattern. The "Ortho-Fluorine Effect" and the sensitivity of the furan ring to oxidation require carefully selected protocols.
Retrosynthetic Analysis
The most robust route typically involves constructing the furan ring after establishing the benzene substitution, or selectively reducing a nitro-precursor.
Primary Route: Reduction of 4-Fluoro-7-nitrobenzo[b]furan This is the preferred industrial route as it avoids handling the unstable free amine until the final step.
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Precursor: 4-Fluoro-7-nitrobenzo[b]furan.
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Reagent: Iron (Fe) powder / Ammonium Chloride (NH₄Cl) or Hydrogenation (H₂/Pd-C).
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Solvent: Ethanol/Water or Methanol.
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Mechanism: Nitro group reduction to amine.
Figure 2: Synthetic workflow from commercially available phenols to the target amine.
Stability & Handling Considerations
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Oxidation Sensitivity: The 7-amino group is electron-rich. Like all anilines, it is prone to oxidation (browning) in air. Store under Argon/Nitrogen at -20°C.
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Furan Ring Stability: The furan ring is acid-sensitive (can ring-open under harsh acidic conditions) and susceptible to electrophilic attack. However, the electron-withdrawing Fluorine at C4 slightly deactivates the ring, offering better stability than the non-fluorinated parent.
Analytical Characterization
Validating the identity of this molecule requires differentiating it from its isomers (e.g., 5-amino or 6-amino variants).
NMR Signature
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¹H NMR (DMSO-d₆):
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Amine protons: Broad singlet at δ 5.0–5.5 ppm (exchangeable with D₂O).
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Furan protons: Two doublets at δ 6.8–7.8 ppm (C2-H and C3-H).
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Benzene protons: Two protons showing ortho coupling to each other and meta/ortho coupling to Fluorine.
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¹⁹F NMR:
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Diagnostic signal around δ -120 to -135 ppm (typical for aryl fluorides). This is the definitive check for the presence of fluorine.
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Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Parent Ion: [M+H]⁺ = 152.15.
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Fragmentation: Loss of NH₃ (17) or HF (20) may be observed in MS/MS.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 7-amino-benzofuran scaffold is a bioisostere for the adenine ring of ATP.
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Mechanism: The N-7 nitrogen (if incorporated into a heterocycle) or the C-7 amine can form crucial hydrogen bonds with the "hinge" region of kinase domains (e.g., residues like Met, Glu, or Asp).
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Fluorine Role: The C4-Fluorine often occupies a small hydrophobic pocket near the gatekeeper residue, improving potency and selectivity.
Bioisosterism
This scaffold serves as a replacement for:
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7-Aminoindoles: Benzofuran is less capable of H-bond donation (lacks the indole NH), which can be advantageous if the indole NH is a metabolic liability or causes permeability issues.
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Quinolines: Provides a smaller, bicyclic aromatic footprint.
References
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Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link
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PubChem Database. (2023). Benzofuran Compound Summary.[5] National Center for Biotechnology Information. Link
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Hajduk, P. J., et al. (2000). Privileged Molecules for Protein Binding Identified from NMR-Based Screening. Journal of Medicinal Chemistry, 43(18), 3443-3447. Link
Sources
- 1. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran - Wikipedia [en.wikipedia.org]
- 3. orientjchem.org [orientjchem.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
